1-Ethoxy-2-isocyanatoethane
Overview
Description
1-Ethoxy-2-isocyanatoethane is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is characterized by the presence of an ethoxy group and an isocyanate group attached to an ethane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-ethoxy-2-isocyanatoethane typically involves the reaction of ethyl chloroformate with ethylenediamine, followed by the treatment with phosgene . The reaction conditions usually require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Chemical Reactions Analysis
1-Ethoxy-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can also undergo polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and polyurethanes .
Scientific Research Applications
1-Ethoxy-2-isocyanatoethane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethoxy-2-isocyanatoethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Ethoxy-2-isocyanatoethane can be compared with other isocyanate compounds, such as:
Methyl isocyanate: A simpler isocyanate compound with a single methyl group attached to the isocyanate group.
Phenyl isocyanate: Contains a phenyl group attached to the isocyanate group, making it more reactive due to the aromatic ring.
Hexamethylene diisocyanate: A diisocyanate compound with two isocyanate groups attached to a hexamethylene chain, commonly used in the production of polyurethanes.
The uniqueness of this compound lies in its ethoxy group, which provides different reactivity and properties compared to other isocyanates .
Properties
IUPAC Name |
1-ethoxy-2-isocyanatoethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMWGYVGVKSICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475888 | |
Record name | Ethane, 1-ethoxy-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-12-7 | |
Record name | Ethane, 1-ethoxy-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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